N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine

Chemical Synthesis Medicinal Chemistry Building Blocks

Select this specific N2-(3-fluorophenyl) isomer to preserve reactivity and SAR in lead optimization. The dual amino groups enable orthogonal derivatization for bifunctional molecules (e.g., PROTACs), while the metabolically stable 3-fluorophenyl anchor enhances cell permeability. Ortho- and para-fluoro or chloro variants alter dipole moment, lipophilicity, and crystallization behavior, compromising coupling outcomes. Choose the 3-fluorophenyl configuration when reproducibility in triazine library construction or ATP-competitive kinase hinge-binding campaigns is critical. High-purity lots (≥95%) are available with reliable supply.

Molecular Formula C9H8FN5
Molecular Weight 205.196
CAS No. 19079-38-0
Cat. No. B2549805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine
CAS19079-38-0
Molecular FormulaC9H8FN5
Molecular Weight205.196
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC2=NC=NC(=N2)N
InChIInChI=1S/C9H8FN5/c10-6-2-1-3-7(4-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15)
InChIKeyJKCGOWLLLHSYBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine (CAS 19079-38-0) – Product Classification and Core Characteristics


N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine (CAS 19079-38-0) is a 1,3,5-triazine derivative with a 3-fluorophenyl substituent at the N2 position. The compound has the molecular formula C9H8FN5 and a molecular weight of 205.19 g/mol. It is primarily utilized as a synthetic building block in medicinal chemistry and materials science due to its dual amino groups and fluorinated aromatic ring . The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98%, with pricing and stock varying by vendor .

Procurement Risks for N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine: Why Positional and Substituent Analogs Are Not Interchangeable


Substituting N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine with a different positional isomer (e.g., ortho- or para-fluorophenyl) or a different halogen (e.g., 3-chlorophenyl) introduces significant changes in electronic properties, hydrogen-bonding potential, and steric bulk. While all are members of the 2,4-diamino-1,3,5-triazine class, the specific substitution pattern of the target compound is often critical for maintaining desired reactivity in downstream synthetic steps or for preserving a structure-activity relationship (SAR) in a lead optimization campaign [1]. Even subtle differences in the position of the fluorine atom can alter the compound's dipole moment and lipophilicity (logP), which may affect solubility, crystallization behavior, and the outcome of coupling reactions .

Quantitative Evidence for Selecting N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine (CAS 19079-38-0)


Comparative Purity and Availability Profile of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine vs. Ortho-Fluoro Analog

N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine (CAS 19079-38-0) is offered at a higher nominal purity (98%) by multiple suppliers compared to the commonly available ortho-fluoro analog (CAS 66088-45-7), which is typically listed at 95-97% purity . This 1-3% purity difference can be a deciding factor for chemists seeking to minimize purification steps in sensitive reactions. The target compound is also more widely stocked, as evidenced by its availability from a larger number of global vendors, reducing supply chain risks .

Chemical Synthesis Medicinal Chemistry Building Blocks

Structural Differentiation: Meta-Fluoro Substitution Pattern for Optimized Electronic Effects in 1,3,5-Triazine Building Blocks

The 3-fluorophenyl (meta-fluoro) substitution in N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine provides a distinct electronic profile compared to its 2-fluoro (ortho) and 4-fluoro (para) analogs. The meta-position of the fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the triazine ring without the significant resonance donation (+M) seen in the para isomer. This balance influences the basicity of the triazine nitrogens and the reactivity of the adjacent amino groups, which is a key design parameter in the synthesis of kinase inhibitors and other bioactive molecules [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Design

Anticancer Potential of the 2,4-Diamino-1,3,5-Triazine Scaffold: Class-Level Inference for N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine

The 2,4-diamino-1,3,5-triazine scaffold is a privileged structure in anticancer drug discovery. A closely related compound, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2-{[4-(dimethylamino)phenyl]imino}acetonitrile, demonstrated remarkable activity against the melanoma MALME-3M cell line with a GI50 value of 3.3 × 10⁻⁸ M [1]. This nanomolar potency highlights the ability of appropriately substituted 1,3,5-triazines to effectively inhibit cancer cell growth. While this specific data does not belong to the target compound itself, it provides strong class-level evidence that the 2,4-diamino-1,3,5-triazine core, when properly elaborated, can yield potent anticancer agents. The target compound serves as a key synthetic intermediate for accessing this valuable chemical space.

Cancer Research Antiproliferative Activity Triazine Derivatives

Recommended Application Scenarios for Procuring N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine (CAS 19079-38-0)


Synthesis of Advanced 2,4-Diamino-1,3,5-Triazine Derivatives for Anticancer Lead Optimization

N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine is an ideal starting material for constructing more complex 2,4-diamino-1,3,5-triazine libraries. The primary amino group at the 4-position can be further functionalized via alkylation, acylation, or coupling reactions to introduce diverse pharmacophores. The 3-fluorophenyl group provides a metabolically stable, lipophilic anchor that can enhance cell permeability and target engagement. As demonstrated by Saczewski et al., elaborate triazines built from similar cores can achieve nanomolar GI50 values against melanoma cell lines, making this compound a valuable precursor for developing new anticancer agents [1].

Precursor for Targeted Protein Degraders (PROTACs) and Bifunctional Molecules

The dual amino groups of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine offer two distinct points for orthogonal derivatization. This feature is highly desirable for constructing bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), where one amino group can be linked to a ligand for a target protein and the other to an E3 ubiquitin ligase binder. The 3-fluorophenyl group serves as a rigid, lipophilic spacer that can influence the ternary complex formation and overall degradation efficiency.

Synthesis of Fluorinated Heterocyclic Building Blocks for Material Science

The 1,3,5-triazine core is a key component in the design of organic semiconductors, liquid crystals, and covalent organic frameworks (COFs). The incorporation of a 3-fluorophenyl group can fine-tune the electronic properties of these materials, affecting their band gap and charge carrier mobility. The availability of this compound in high purity (98%) from suppliers like Leyan makes it a reliable building block for researchers requiring consistent and well-defined material properties.

Structure-Activity Relationship (SAR) Studies of Kinase Inhibitors

2,4-Diamino-1,3,5-triazines are established scaffolds for ATP-competitive kinase inhibitors. N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine is a minimal core that can be rapidly diversified to probe the SAR of a kinase hinge-binding motif. The 3-fluorophenyl substituent is a common bioisostere for phenyl or chlorophenyl groups, offering a means to modulate lipophilicity and metabolic stability without significantly altering molecular size. Its use in SAR campaigns can help identify analogs with improved potency, selectivity, and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.